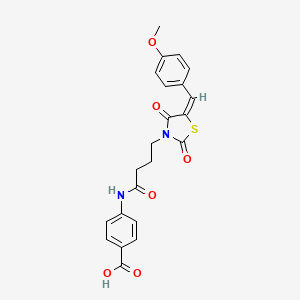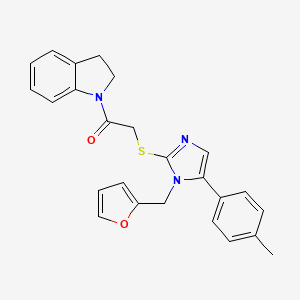
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP has been extensively studied for its unique properties, including its ability to promote remineralization of tooth enamel, its antimicrobial activity, and its potential as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in various fields, including dentistry, medicine, and drug delivery. In dentistry, N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has been shown to promote remineralization of tooth enamel, reduce dental caries, and inhibit the growth of oral bacteria. In medicine, N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has been investigated for its potential as a drug delivery system, as it can be formulated into various dosage forms, including tablets, capsules, and gels. N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has also been studied for its antimicrobial activity, with promising results against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is complex and not fully understood. It is believed that N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization and promote remineralization. N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide may also work by inhibiting the growth of oral bacteria, which can lead to dental caries and other oral health problems.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide can inhibit the growth of oral bacteria, including Streptococcus mutans, which is a major contributor to dental caries. N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has also been shown to promote remineralization of tooth enamel, reduce the incidence of dental caries, and improve the overall oral health of patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of formulation into various dosage forms. N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is also relatively inexpensive and readily available. However, there are some limitations to using N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide. One area of interest is the development of new formulations and dosage forms for N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide, including sprays, mouthwashes, and toothpastes. Another area of interest is the investigation of N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide as a potential drug delivery system for various medications. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide and its potential applications in various fields, including dentistry, medicine, and drug delivery.
Conclusion:
In conclusion, N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has been extensively studied for its unique properties, including its ability to promote remineralization of tooth enamel, its antimicrobial activity, and its potential as a drug delivery system. While there are some limitations to using N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide in lab experiments, there are also several advantages, including its stability, solubility, and ease of formulation into various dosage forms. With further research, N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has the potential to revolutionize the fields of dentistry, medicine, and drug delivery.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is synthesized by reacting 1-cyanocyclopentene with 2-methylpiperidine in the presence of acetic anhydride. The resulting compound is then subjected to a series of purification steps to obtain pure N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide. The synthesis method for N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is well-established and has been described in several scientific publications.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12-6-2-5-9-17(12)10-13(18)16-14(11-15)7-3-4-8-14/h12H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPFHVLVJYOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2787103.png)
![Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2787104.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2787107.png)

![Cyclopentyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2787110.png)
![3-methyl-N-[6-(4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B2787111.png)


![(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2787114.png)


![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)
![3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2787119.png)